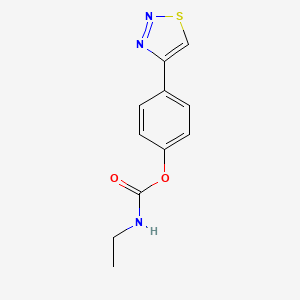

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate, also known as TCMTB, is a chemical compound that belongs to the family of carbamates. TCMTB is widely used as a biocide due to its strong antimicrobial properties. It is commonly used as a preservative in leather, wood, and paper industries, as well as in water treatment plants.

Scientific Research Applications

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. This compound has been used in the treatment of various diseases, such as skin infections, urinary tract infections, and respiratory infections.

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole core have been shown to interact with various biological targets

Mode of Action

It’s known that thiadiazole derivatives can act as ligands, coordinating through the nitrogen atom . This interaction could potentially lead to changes in the target’s function or activity.

Biochemical Pathways

Compounds with a similar thiadiazole core have been shown to exhibit antibacterial, antifungal, and antiviral activity . This suggests that they may interfere with the biochemical pathways of these organisms.

Result of Action

Compounds with a similar thiadiazole core have been shown to exhibit luminescence , suggesting that they may have potential applications in immunochemical analysis and photodynamic therapy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of certain thiadiazole derivatives has been shown to be sensitive to the action of bases .

Advantages and Limitations for Lab Experiments

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate is a potent biocide that can be used in a wide range of applications. It is relatively easy to synthesize and can be obtained in high yields. However, this compound is highly toxic and requires special handling and disposal procedures. Its toxicity also limits its use in certain applications, such as in the food industry.

Future Directions

There are several areas of research that can be explored in the future regarding 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate. One area is the development of safer and more effective biocides that can replace this compound in various applications. Another area is the study of the mechanism of this compound toxicity and the development of antidotes or treatments for this compound poisoning. Finally, the environmental impact of this compound and its degradation products should be studied to determine their potential effects on ecosystems.

Synthesis Methods

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate can be synthesized by the reaction of 4-(1,2,3-thiadiazol-4-yl)aniline and ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNRASUUBQGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)

![N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2458728.png)

![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2458733.png)

![N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458739.png)

![2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2458741.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2458743.png)

![1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2458744.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)